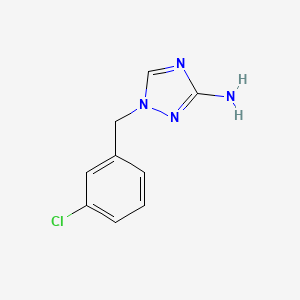

1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Übersicht

Beschreibung

1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 3-chlorobenzyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3-chlorobenzyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Amine Group

The primary amine (-NH₂) at the 3-position participates in nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions (e.g., Et₃N in THF) .

-

Sulfonylation : Generates sulfonamide derivatives with aryl/alkyl sulfonyl chlorides (e.g., benzenesulfonyl chloride) .

-

Schiff Base Formation : Condenses with aldehydes/ketones (e.g., 4-methoxybenzaldehyde) to yield imine derivatives .

Example Reaction :

Electrophilic Substitution on the Triazole Ring

The 1,2,4-triazole core undergoes electrophilic substitution, particularly at the 5-position:

Key Factors :

-

The electron-donating 3-amine group activates the ring toward electrophilic attack.

-

Steric hindrance from the 3-chlorobenzyl group directs substitution to the 5-position .

Oxidation and Reduction Reactions

-

Oxidation : Hydrogen peroxide oxidizes the amine to a nitro group under acidic conditions .

-

Reduction : Sodium borohydride reduces nitro groups to amines, but the triazole ring remains stable .

Observed Stability :

The 3-chlorobenzyl group enhances oxidative stability compared to unsubstituted triazoles .

Cycloaddition and Cross-Coupling Reactions

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring, though steric bulk from the benzyl group may limit reactivity .

-

Buchwald–Hartwig Amination : Palladium catalysts enable C–N bond formation with aryl halides .

Limitations :

The 3-chlorobenzyl group reduces regioselectivity in cycloadditions compared to smaller substituents .

Mannich and Mitsunobu Reactions

-

Mannich Reaction : Forms aminoalkyl derivatives with formaldehyde and secondary amines .

-

Mitsunobu Reaction : Couples alcohols to the amine using DIAD/PPh₃, yielding N-alkylated products .

Example :

Complexation with Metals

The triazole nitrogen atoms chelate transition metals (e.g., Ag⁺, Cu²⁺), forming coordination complexes. This property is exploited in catalysis and material science .

Biochemical Reactivity

-

Enzyme Inhibition : The 3-amine group hydrogen-bonds with active sites of kinases and oxidoreductases, enabling pharmacological activity .

-

Metabolic Pathways : Hepatic CYP450 enzymes oxidize the benzyl group to 3-chlorobenzoic acid derivatives .

Stability Under Acidic/Basic Conditions

-

Acid Stability : Stable in dilute HCl (pH > 3) but degrades in concentrated H₂SO₄ due to ring protonation .

-

Base Stability : Resists hydrolysis in NaOH (pH < 12) but decomposes under prolonged heating .

Industrial-Scale Modifications

-

Bulk Functionalization : Continuous-flow reactors optimize acylation/sulfonylation for gram-scale synthesis .

-

Green Chemistry : Microwave irradiation reduces reaction times for Mannich and click reactions .

Unreported Reactivity and Research Gaps

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Triazole compounds are known for their antimicrobial activities. Research indicates that derivatives of triazoles can exhibit significant antibacterial and antifungal properties. For example, various substituted triazoles have been synthesized and tested for their efficacy against a range of microbial strains . The incorporation of the 3-chlorobenzyl group may enhance the antimicrobial potency of this specific triazole derivative.

Anticancer Activity

Triazole compounds have also been explored for their anticancer properties. A study involving N-aryl-4H-1,2,4-triazol-3-amines demonstrated substantial anticancer activity against multiple cancer cell lines . The potential for 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine to exhibit similar properties could be investigated through molecular docking studies and in vitro assays.

Biochemical Research

This compound is utilized in biochemical research as a biochemical probe in proteomics studies. Its ability to interact with various biological targets makes it valuable for studying protein functions and interactions . Such applications can lead to insights into cellular processes and disease mechanisms.

Case Studies

Wirkmechanismus

The mechanism of action of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Chlorobenzyl)-1H-1,2,4-triazol-3-amine

- 1-(3-Bromobenzyl)-1H-1,2,4-triazol-3-amine

- 1-(3-Methylbenzyl)-1H-1,2,4-triazol-3-amine

Comparison: 1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs with different substituents on the benzyl group .

Biologische Aktivität

1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a triazole ring substituted with a chlorobenzyl group, which enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a broad spectrum of bioactivities. The biological activities associated with this compound include:

- Anticancer Activity : Promising results have been observed in various cancer cell lines.

- Antimicrobial Properties : Exhibits activity against multiple pathogens.

- Anti-inflammatory Effects : Potential to modulate inflammatory responses.

Anticancer Activity

A study evaluated various triazole derivatives for their anticancer effects. Notably, compounds similar to this compound demonstrated significant antiproliferative activity against several cancer cell lines. The mechanism is thought to involve the inhibition of tubulin polymerization and interference with cell cycle progression.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 | 5.0 | Tubulin inhibition |

| 3-Amino-1,2,4-triazole derivative | MCF7 | 7.5 | Apoptosis induction |

| Phenylamino triazoles | A549 | 6.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. The results indicate that it has considerable effectiveness against both gram-positive and gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function.

Table 2: Antimicrobial Efficacy

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in models of chronic inflammation.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Case Study on Cancer Treatment : In vitro studies showed that treatment with triazole derivatives led to a significant reduction in tumor size in xenograft models.

- Tuberculosis Treatment : A recent study highlighted the potential of triazole derivatives as inhibitors of DprE1 in Mycobacterium tuberculosis, suggesting a novel therapeutic pathway against this pathogen .

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-8-3-1-2-7(4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQNEIWBVLGIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427103 | |

| Record name | 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832739-72-7 | |

| Record name | 1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.